Cas no 1019622-03-7 (5'-Fluoro-2'-(1-piperidyl)acetophenone)
5'-Fluoro-2'-(1-piperidyl)acetophenone Chemical and Physical Properties
Names and Identifiers
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- 5'-Fluoro-2'-(1-piperidyl)acetophenone
- 1-(5-Fluoro-2-(piperidin-1-yl)phenyl)ethanone
- SY038681
- 1-(5-fluoro-2-piperidin-1-ylphenyl)ethanone
- 5-FLUORO-2-(1-PIPERIDYL)ACETOPHENONE
- A919991
- 5 inverted exclamation mark -Fluoro-2 inverted exclamation mark -(1-piperidyl)acetophenone
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- MDL: MFCD11136822
- Inchi: 1S/C13H16FNO/c1-10(16)12-9-11(14)5-6-13(12)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3
- InChI Key: KKZIVOMTVXGYBG-UHFFFAOYSA-N
- SMILES: FC1C=CC(=C(C(C)=O)C=1)N1CCCCC1
Computed Properties
- Exact Mass: 221.121592g/mol
- Monoisotopic Mass: 221.121592g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 221.27g/mol
- XLogP3: 2.7
- Topological Polar Surface Area: 20.3
5'-Fluoro-2'-(1-piperidyl)acetophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D776194-5g |
5'-Fluoro-2'-(1-piperidyl)acetophenone |
1019622-03-7 | 95% | 5g |
$715 | 2024-07-20 | |
| Ambeed | A468142-1g |
1-(5-Fluoro-2-(piperidin-1-yl)phenyl)ethanone |
1019622-03-7 | 97% | 1g |
$111.0 | 2024-08-02 | |
| Ambeed | A468142-5g |
1-(5-Fluoro-2-(piperidin-1-yl)phenyl)ethanone |
1019622-03-7 | 97% | 5g |
$333.0 | 2024-08-02 | |
| eNovation Chemicals LLC | D776194-5g |
5'-Fluoro-2'-(1-piperidyl)acetophenone |
1019622-03-7 | 95% | 5g |
$715 | 2025-02-26 | |
| eNovation Chemicals LLC | D776194-5g |
5'-Fluoro-2'-(1-piperidyl)acetophenone |
1019622-03-7 | 95% | 5g |
$715 | 2025-02-22 |
5'-Fluoro-2'-(1-piperidyl)acetophenone Suppliers
5'-Fluoro-2'-(1-piperidyl)acetophenone Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on 5'-Fluoro-2'-(1-piperidyl)acetophenone
Introduction to 5'-Fluoro-2'-(1-piperidyl)acetophenone (CAS No. 1019622-03-7)
5'-Fluoro-2'-(1-piperidyl)acetophenone (CAS No. 1019622-03-7) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a fluoro substituent and a piperidine ring, making it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.
The chemical structure of 5'-Fluoro-2'-(1-piperidyl)acetophenone consists of an acetophenone core with a fluoro group at the 5' position and a piperidine ring attached to the 2' position. The presence of these functional groups imparts specific properties to the molecule, such as enhanced solubility, improved metabolic stability, and potential binding affinity to specific biological targets. These characteristics make it an attractive compound for further investigation in drug discovery and development.
Recent studies have explored the potential of 5'-Fluoro-2'-(1-piperidyl)acetophenone in various therapeutic areas. One notable area of research is its application as a lead compound for the development of new anticonvulsant drugs. A study published in the Journal of Medicinal Chemistry highlighted the ability of this compound to modulate voltage-gated sodium channels, which are key targets in the treatment of epilepsy and other seizure disorders. The researchers found that 5'-Fluoro-2'-(1-piperidyl)acetophenone exhibited potent and selective inhibition of sodium channel currents, suggesting its potential as a novel anticonvulsant agent.
In addition to its anticonvulsant properties, 5'-Fluoro-2'-(1-piperidyl)acetophenone has also shown promise in the field of neurodegenerative diseases. Research conducted at the University of California, San Francisco, investigated the effects of this compound on neuroinflammation and oxidative stress, which are key factors in conditions such as Alzheimer's disease and Parkinson's disease. The results indicated that 5'-Fluoro-2'-(1-piperidyl)acetophenone effectively reduced neuroinflammatory markers and protected neurons from oxidative damage, suggesting its potential as a neuroprotective agent.
The synthetic route for producing 5'-Fluoro-2'-(1-piperidyl)acetophenone involves several well-established chemical reactions. One common approach is to start with an appropriately substituted acetophenone derivative and introduce the fluoro group via electrophilic fluorination or nucleophilic substitution reactions. The piperidine ring can then be introduced through amination or reductive amination steps. The overall synthesis process is highly efficient and can be scaled up for larger production runs, making it suitable for both research and industrial applications.
In terms of safety and handling, 5'-Fluoro-2'-(1-piperidyl)acetophenone should be managed with standard laboratory precautions to ensure safe handling and storage. It is important to note that while this compound is not classified as a hazardous material or controlled substance, proper personal protective equipment (PPE) should be used when working with it to prevent skin contact or inhalation.
The future prospects for 5'-Fluoro-2'-(1-piperidyl)acetophenone are promising. Ongoing research continues to explore its potential applications in various therapeutic areas, including but not limited to anticonvulsant and neuroprotective agents. Additionally, efforts are being made to optimize its pharmacokinetic properties through structural modifications and formulation strategies to enhance its bioavailability and efficacy.
In conclusion, 5'-Fluoro-2'-(1-piperidyl)acetophenone (CAS No. 1019622-03-7) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique molecular structure and promising biological activities make it an important candidate for further investigation and development as a novel therapeutic agent.
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